4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidine - 103660-49-7

4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidine

Catalog Number: EVT-2862797
CAS Number: 103660-49-7
Molecular Formula: C18H19N3
Molecular Weight: 277.371
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-{5-(1,3-Benzodioxol-5-yl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-pyrazol-3-yl}pyrazine []

  • Compound Description: This compound represents a pyrazolyl thiazole derivative containing a piperonal moiety. Its synthesis was achieved using microwave irradiation. []

2. 2-(5-phenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol []

  • Compound Description: This compound is characterized by its crystal structure, determined as monoclinic P21/c. []

3. 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone []

  • Compound Description: This compound is identified as an inhibitor of Merkel cell polyomavirus (MCPyV) T antigen expression in Merkel cell carcinoma. []

4. 3-(5-(2,5-dimethylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4- hydroxy-2H-chromene-2-one []

  • Compound Description: This compound is identified as a potential antibacterial agent, exhibiting significant activity against Escherichia coli and Pseudomonas Aeruginosa 27853. []

5. 4-(2-Fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide (MG2-1812) [, ]

  • Compound Description: This compound, also known as [11C]MG2-1812, acts as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2). It shows promise as a PET ligand for imaging mGlu2 in the brain. [, ]

6. 3-(5-(4-(diethylamino) phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one []

  • Compound Description: This compound stands out as a potent antibacterial agent within its series, showing promising activity against various bacterial strains. []

7. 3-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one derivatives []

  • Compound Description: This group of compounds represents a series of novel molecular hybrids designed for their antidiabetic activity against α-glucosidase and α-amylase. []

8. 6-[3-aryl-1-phenyl-4',5'-dihydro[4,5'-bi-1H-pyrazol]-3'-yl]-2H-chromen-5-ols []* Compound Description: This series of compounds was synthesized using microwave irradiation and evaluated for antimicrobial activity against various bacterial and fungal strains. []* Relevance: These compounds share a structural resemblance to 4-[5-(1-Naphthyl)-1H-pyrazol-3-yl]piperidine through their incorporation of the dihydropyrazole moiety. The variations in the substituents and their positions on this core structure suggest the possibility of modulating biological activity through structural modifications.

9. Alkyl [(Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydrolH-pyrazol-3-yl]acetate (4) []* Compound Description: This compound serves as a key intermediate in synthesizing various 2H-pyrazolo[4,3-c]pyridine-7-carboxylates. []* Relevance: Despite being a synthetic intermediate, this compound shares the 4,5-dihydro-1H-pyrazol-3-yl core with 4-[5-(1-Naphthyl)-1H-pyrazol-3-yl]piperidine. This structural similarity underscores the versatility of the dihydropyrazole scaffold as a building block in synthesizing diverse heterocyclic compounds.

10. 3-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine and 5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbaldehyde Derivatives []* Compound Description: These two series of compounds were designed as potential anticancer agents and evaluated for their in vitro cytotoxic activity against various human cancer cell lines. []* Relevance: Both series, despite their complex structures, share the dihydropyrazole core with 4-[5-(1-Naphthyl)-1H-pyrazol-3-yl]piperidine. These compounds highlight the potential of incorporating this core structure into more complex molecular architectures for exploring their anticancer properties.

11. 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole [, ]* Compound Description: This series of compounds was synthesized and evaluated for in vitro antioxidant activity and in vivo antidiabetic activity using a streptozotocin-induced model. [, ]* Relevance: These compounds, containing a 1,5-disubstituted 4,5-dihydro-1H-pyrazole core, are structurally similar to 4-[5-(1-Naphthyl)-1H-pyrazol-3-yl]piperidine. This common structural feature suggests a potential avenue for exploring antidiabetic and antioxidant activities in compounds bearing this scaffold.

(R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid []

  • Compound Description: This compound is a potent and selective nonsteroidal mineralocorticoid receptor (MR) antagonist, showing potential as an orally bioavailable therapeutic agent. []

13. 1-[(5-Hydroxy-5-trifluoromethyl-3-substituted-4,5-dihydro-1H-pyrazol-1-yl)-3-(5-trifluoromethyl-1H-pyrazol-3-yl)propan-1-ones []* Compound Description: This group of compounds represents novel propionyl-spaced bisheterocyclic compounds synthesized from levulinic acid. []* Relevance: Although structurally distinct from 4-[5-(1-Naphthyl)-1H-pyrazol-3-yl]piperidine, these compounds highlight the versatility of the dihydropyrazole scaffold in constructing diverse heterocyclic systems with potential biological interest.

14. 2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol derivatives []* Compound Description: These derivatives combine pyrazole and sugar moieties, exhibiting moderate anti-diabetic activity in a urinary glucose excretion (UGE) assay. []* Relevance: These complex derivatives share the pyrazole ring system with 4-[5-(1-Naphthyl)-1H-pyrazol-3-yl]piperidine. While structurally diverse, the presence of the pyrazole ring in both suggests its potential as a pharmacophore for antidiabetic activity.

15. 6-Chloro-3-(1-phenyl-5-aryl-4,5-dihydro-1H-pyrazol- 3-yl)-2-methyl-4-phenylquinolines []* Compound Description: This group of compounds, derived from quinolinyl chalcones, represents a class of pyrazoline derivatives. []* Relevance: These compounds share the central 4,5-dihydro-1H-pyrazole core with 4-[5-(1-Naphthyl)-1H-pyrazol-3-yl]piperidine. The variations in substituents and the fusion with other heterocycles underscore the versatility of the dihydropyrazole motif in building diverse molecular structures.

16. 2-(5-(4-(1H-Benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols []* Compound Description: This series of compounds, incorporating a triazole moiety, was evaluated for antimicrobial activity against Gram-positive and Gram-negative bacteria, showing significant activity for some compounds. []* Relevance: These compounds share the core 4,5-dihydro-1H-pyrazole structure with 4-[5-(1-Naphthyl)-1H-pyrazol-3-yl]piperidine. This commonality suggests the 4,5-dihydro-1H-pyrazole unit as a potential scaffold for developing antimicrobial agents.

17. 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives []* Compound Description: These derivatives were evaluated for in vitro antibacterial and antifungal activities, exhibiting promising activity against various strains. []* Relevance: These derivatives share the pyrazole ring system with 4-[5-(1-Naphthyl)-1H-pyrazol-3-yl]piperidine. This commonality emphasizes the significance of the pyrazole unit as a pharmacophore for developing antimicrobial agents.

18. 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide hybrids []* Compound Description: This study explored novel 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide hybrids, including acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines, synthesized through multi-component reactions. []* Relevance: These compounds share the 1-phenyl-1H-pyrazol-3-yl moiety with 4-[5-(1-Naphthyl)-1H-pyrazol-3-yl]piperidine. The structural similarities between these compounds highlight the importance of this specific pyrazole derivative in medicinal chemistry and drug discovery.

19. 3-[4-(4,5-Dihydro-5-(substituted aryl)-1H-pyrazol-3-yl]phenyl]sydnones []* Compound Description: This series of compounds, synthesized from sydnones, exhibited anti-inflammatory and analgesic activities in animal models. []* Relevance: These compounds share the 4,5-dihydro-1H-pyrazol-3-yl core with 4-[5-(1-Naphthyl)-1H-pyrazol-3-yl]piperidine. These structural similarities emphasize the importance of the dihydropyrazole motif in designing molecules with potential anti-inflammatory and analgesic properties.

20. 2-(1-benzoyl-5-phenyl-4, 5-dihydro-1h-pyrazol-3-yl)-6-chloro- 4-methoxyphenol and 2-[1-benzoyl-3-(3-fluorophenyl)-4, 5-dihydro-1H-pyrazol-5-yl]-6-chloro-4methoxyphenol []* Compound Description: These two compounds represent benzaldehyde and fluorobenzaldehyde-substituted pyrazolines, respectively, synthesized and characterized using various spectroscopic techniques. []* Relevance: Both compounds share the central 4,5-dihydro-1H-pyrazole scaffold with 4-[5-(1-Naphthyl)-1H-pyrazol-3-yl]piperidine. This shared structure suggests a common chemical backbone that can be modified with various substituents to potentially modulate its properties and biological activity.

21. 6-Chloro-2-methyl-4-phenyl-3-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]quinoline []

  • Compound Description: This compound is characterized by its crystal structure, revealing intermolecular interactions and a specific conformation. []

22. 2-[2-(2,6-dichloro phenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones []* Compound Description: This series of pyrazolyl-quinazolin-4(3H)ones were synthesized and evaluated for their antibacterial and antifungal activities in vitro. []* Relevance: These compounds share the central 4,5-dihydro-1H-pyrazole core with 4-[5-(1-Naphthyl)-1H-pyrazol-3-yl]piperidine. The diverse substitutions on the pyrazole ring in both compound series underscore the potential for designing molecules with specific biological activities by modifying this core structure.

23. N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine []* Compound Description: This series of compounds, synthesized from 4-amino-4H-1,2,4-triazole, highlights the synthesis of molecules containing both pyrazoline and triazole moieties. []* Relevance: This series shares the 4,5-dihydro-1H-pyrazole scaffold with 4-[5-(1-Naphthyl)-1H-pyrazol-3-yl]piperidine, emphasizing the versatility of this core structure in building diverse heterocyclic compounds.

24. 4-{[(5-bromothiophen-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4ATP) []

  • Compound Description: This Schiff base, synthesized via condensation reaction, displays promising cytotoxic activity against cancer cell lines. []

25. 3-[5-(2,4-Dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4-hydroxy-2H-chromen-2-one []

  • Compound Description: This compound, characterized by X-ray crystallography, reveals details about its conformation, hydrogen bonding, and crystal packing. []

26. 1-[5-Acetyl-2,6-dimethyl-4-(5-phenyl-1H-pyrazol-3-yl)-1,4-dihydropyridin-3-yl]ethanone monohydrate []

  • Compound Description: This compound, characterized by X-ray crystallography, provides insights into its hydrogen bonding network and conformation. []

27. 4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-ethylpiperazine-1-carboxamide []

  • Compound Description: This compound, characterized by X-ray crystallography, reveals details about its conformation and intermolecular interactions. []

28. tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate []

  • Compound Description: This compound, characterized by X-ray crystallography, provides details about its conformation, intra- and intermolecular interactions, and supramolecular architecture. []

29. 5-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-3-aryl-1,2,4-oxadiazole Derivatives []

  • Compound Description: These pyrazolyl-1,2,4-oxadiazole derivatives were synthesized and screened for their in vitro antibacterial and antifungal activities against various microbial strains. []

30. 4-((5-substituted-1H-indol-3-yl)methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ols []* Compound Description: This group of compounds focuses on a selective reduction approach for synthesizing molecules containing both indole and pyrazole moieties. []* Relevance: While these compounds do not share the exact core structure with 4-[5-(1-Naphthyl)-1H-pyrazol-3-yl]piperidine, they showcase the potential of combining pyrazole with other heterocycles like indole, potentially leading to novel compounds with distinct biological activities.

31. S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives []

  • Compound Description: This series of compounds combines pyrazole and 1,2,4-triazole moieties, with molecular docking studies suggesting potential for anti-inflammatory, antifungal, and antitumor activities. []

32. 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles []

  • Compound Description: This study focuses on the synthesis and structural characterization of novel heterocyclic systems combining pyrazoline, triazole, and thiazole moieties. []

33. Alkylderivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol []

  • Compound Description: This series of compounds, synthesized from triazole and pyrazole precursors, exhibited moderate antiradical activity in a DPPH assay. []

34. N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) []

  • Compound Description: This compound, Hu7691, is a potent and selective Akt inhibitor designed for improved cutaneous safety compared to previous Akt inhibitors. []

35. N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides []

  • Compound Description: This series of compounds, synthesized using both conventional and microwave-assisted methods, highlights the versatility of pyrazole synthesis. []

36. 2-phenyl-5- (1-phenyl-3-(3, 4, 5-trimethoxyphenyl)-1H-pyrazol-4-yl) - 1, 3, 4-oxadiazole []* Compound Description: This compound and its hydrazone precursor were investigated for their antimicrobial and antioxidant activities, with promising results. []* Relevance: This compound, incorporating a substituted pyrazole ring within a larger heterocyclic framework, highlights the potential of using similar building blocks, as in 4-[5-(1-Naphthyl)-1H-pyrazol-3-yl]piperidine, for developing new antimicrobial and antioxidant agents.

37. 1-{2, 4-Dihydroxy-5-[5-(aryl)-1-pyridine/pyrimidine-4-carbonyl)-4, 5-dihydro-1H-pyrazol-3-yl]-phenyl}-3-(aryl)-propenones []* Compound Description: This series of compounds, synthesized under microwave irradiation, was evaluated for antibacterial activity. []* Relevance: These compounds, containing a dihydropyrazole unit similar to the target compound, demonstrate the versatility of this scaffold in constructing diverse molecules and exploring their biological activities.

38. 2-[4-(4,5-di hydro-5-(substituted phenyl)-I H-Pyrazol-3-yl)phenoxy] Acetic Acid Hydrazides [, ]

  • Compound Description: These hydrazide derivatives, synthesized from substituted chalcones, were evaluated for their insecticidal activity against Helicoverpa armigera, showing significant potential for pest control. [, ]

39. (-)-(4R, 5R)-4-[5-(Benzo[1, 3]dioxol-5-yl)-4-hydroxyl-1-(pyridin-2-yl)-4, 5-dihydro-1H-pyrazol-3-yl] Benzamide []

  • Compound Description: This compound exemplifies an asymmetric synthesis approach, utilizing a Julia-Colonna asymmetric epoxidation as a key step. []

Properties

CAS Number

103660-49-7

Product Name

4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidine

IUPAC Name

4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine

Molecular Formula

C18H19N3

Molecular Weight

277.371

InChI

InChI=1S/C18H19N3/c1-2-6-15-13(4-1)5-3-7-16(15)18-12-17(20-21-18)14-8-10-19-11-9-14/h1-7,12,14,19H,8-11H2,(H,20,21)

InChI Key

KJCOJSQXSSWBOW-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=CC(=NN2)C3=CC=CC4=CC=CC=C43

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.